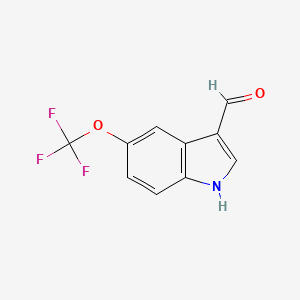
5-Nonylresorcinol
Overview
Description
5-Nonylresorcinol: is a chemical compound with the molecular formula C15H24O2 5-Nonyl-1,3-benzenediol . This compound is a type of alkylresorcinol, which are phenolic lipids found in various plants and some bacteria . This compound is notable for its potential biological activities, including antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nonylresorcinol can be achieved through various methods. One common approach involves the Wittig reaction , which is a chemical reaction used to convert aldehydes or ketones into alkenes . In this method, a semi-stabilized ylid and alkanals are reacted in water under microwave-promoted conditions, yielding good results in both pressurized and open systems . Another method involves the use of non-stabilized alkyltriphenylphosphonium salts and 3,5-dimethoxybenzaldehyde in aqueous media .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and chemical engineering would apply. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-Nonylresorcinol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones or other oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting the compound into more saturated derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce more saturated alkylresorcinol derivatives.
Scientific Research Applications
5-Nonylresorcinol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Nonylresorcinol involves its interaction with biological membranes and enzymes. It has been shown to incorporate into membrane structures, affecting their properties and functions . Additionally, it may inhibit certain enzymes, contributing to its antibacterial and antioxidant activities .
Comparison with Similar Compounds
- 2-Methoxy-3-nonylresorcinol
- 3-Undecylresorcinol
- 5-O-methylembelin
Comparison: 5-Nonylresorcinol is unique due to its specific nonyl side chain, which influences its biological activity and chemical properties. Compared to other alkylresorcinols, it may exhibit different levels of antibacterial and antioxidant activities, making it a valuable compound for specific applications .
Properties
IUPAC Name |
5-nonylbenzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-2-3-4-5-6-7-8-9-13-10-14(16)12-15(17)11-13/h10-12,16-17H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXWBGYHDYVIDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC(=CC(=C1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(2-methoxy-1-naphthyl)methyl]-2-phenylethanamine hydrochloride](/img/structure/B3138689.png)










